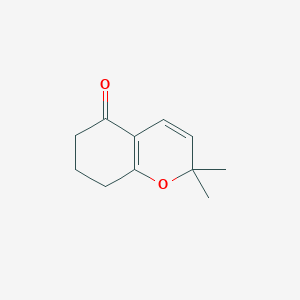

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one

描述

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one is a chemical compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol It is a derivative of chromenone, characterized by the presence of two methyl groups at the 2-position and a partially saturated chromenone ring

准备方法

The synthesis of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 3-methyl-2-butenal with 1,3-cyclohexanedione under acidic conditions . The reaction proceeds through an aldol condensation followed by cyclization to form the chromenone ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

化学反应分析

Acid-Catalyzed Rearrangements and Heterocycle Formation

Under acidic conditions, this chromenone undergoes protonolysis to form tricyclic heterocycles. For example, treatment with sulfuric acid in methanol generates 6,7-dihydro-5H-thieno[3,2-b]chromen-8(9H)-one derivatives via a cascade mechanism involving retro-cyclization, Michael addition, and hetero-Diels-Alder reactions . Key steps include:

-

Intermediate formation : Protonation at the carbonyl oxygen initiates ring-opening.

-

Knoevenagel/Michael sequence : Reorganization produces conjugated intermediates.

-

Cyclization : Final hetero-Diels-Alder reaction yields tricyclic products .

Table 1 : Acid-catalyzed products and yields

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 6a (R = morpholino) | H₂SO₄/MeOH, rt | 6,6-Dimethyl-9-(3-morpholino-thienyl)-8-one | 28 |

| 6b (R = piperidino) | H₂SO₄/MeOH, rt | 6,6-Dimethyl-9-(3-piperidino-thienyl)-8-one | 30 |

Nucleophilic Additions at the Carbonyl Group

The ketone moiety reacts with nucleophiles such as amines and malononitrile derivatives. For instance:

-

Amine addition : Phenylamine reacts with the carbonyl group to form 2-phenylamino-4,6,7,8-tetrahydrochromen-5-one derivatives .

-

Malononitrile derivatives : Michael addition at the α,β-unsaturated carbonyl system generates push-pull substituted chromenes .

Table 2 : Substituted derivatives and spectroscopic data

Cyclization Reactions

The compound participates in cyclization with aldehydes and active methylene compounds. For example:

-

Knoevenagel condensation : Reacts with benzaldehyde derivatives to form fused chromene systems .

-

Electrophilic substitution : Resorcinol derivatives undergo cyclization to yield 4H-chromenes .

-

Nucleophile generation : Malononitrile forms a nucleophilic species.

-

Electrophilic activation : Aldehyde carbonyl becomes electrophilic.

-

Cyclization : Phenoxide ion attack and ring closure produce chromenones.

Stability and Catalytic Influence

-

Thermal stability : Decomposes above 200°C without catalysts .

-

Catalyst recycling : Sulfated tin oxide (STO) enhances reaction rates and allows reuse for up to five cycles without yield loss .

Table 3 : Solvent effects on reaction efficiency

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 90 | 7 | 92 |

| Toluene | Reflux | 12 | 70 |

| CH₃CN | Reflux | 14 | 75 |

Functionalization at the Methyl Groups

The geminal dimethyl groups at C2 influence steric hindrance but remain inert under mild conditions. Harsh reagents (e.g., Br₂/Fe) induce bromination at the aromatic ring rather than the methyl groups .

Key Takeaways

科学研究应用

Biological Activities

Antioxidant and Anti-inflammatory Properties

Chromones and their derivatives are known for their antioxidant properties, which help in combating oxidative stress. The structure of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one contributes to its ability to scavenge free radicals and inhibit inflammatory pathways. Studies have shown that compounds within this class can modulate various signaling pathways related to inflammation and oxidative damage .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that chromone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, specific derivatives have been tested for their Minimum Inhibitory Concentration (MIC) values against various microbial strains . The compound's structure allows it to interact with microbial membranes or essential enzymes, leading to cell death or growth inhibition.

Anticancer Potential

Recent studies have highlighted the anticancer properties of chromone derivatives. For example, molecular docking studies suggest that this compound can exhibit anti-proliferative effects on cancer cell lines such as MCF7 (breast cancer) by inducing reactive oxygen species (ROS) generation . This mechanism is crucial for triggering apoptosis in cancer cells.

Pharmaceutical Applications

The chromone scaffold is recognized as a valuable structure in drug discovery. Its derivatives have been utilized in the development of new therapeutic agents targeting various diseases including diabetes, hyperlipidemia, and cancer . The versatility of the chromone structure allows for modifications that enhance pharmacological activity while reducing toxicity.

Agricultural Applications

Plant Growth Regulators

Compounds like this compound play a role in regulating plant growth and development. They are involved in processes such as morphogenesis and photosynthesis regulation . As natural products derived from plants often possess these properties, they are being explored for use as eco-friendly growth regulators in agriculture.

Pesticidal Activity

Research has also indicated potential pesticidal properties of chromone derivatives. The ability to inhibit fungal pathogens makes these compounds candidates for developing natural pesticides that could replace synthetic chemicals in agriculture .

Food Industry Applications

Chromones are being investigated for their use as natural preservatives due to their antioxidant properties. They can help extend the shelf life of food products by preventing oxidative rancidity and microbial spoilage. Additionally, their flavor profile can enhance food products when used appropriately .

Data Summary Table

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various chromone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent activity with MIC values lower than standard antibiotics .

- Cancer Cell Line Study : In a molecular docking study involving MCF7 breast cancer cells, several chromone derivatives were assessed for their ability to induce apoptosis through ROS generation. The findings suggest promising therapeutic potential for chromone-based compounds in oncology .

- Agricultural Application Study : Research on the use of chromone derivatives as natural pesticides showed effective inhibition of fungal pathogens affecting crops. This study supports the potential for developing eco-friendly agricultural solutions using these compounds .

作用机制

The mechanism of action of 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, its antifungal activity may result from the inhibition of fungal enzymes involved in cell wall synthesis or metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

相似化合物的比较

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one can be compared with other similar compounds, such as:

2,2,7,7-Tetramethyl-2,6,7,8-tetrahydro-chromen-5-one: This compound has additional methyl groups at the 7-position, which may affect its chemical reactivity and biological activity.

2-Methyl-2,6,7,8-tetrahydro-chromen-5-one: Lacking one of the methyl groups at the 2-position, this compound may exhibit different physical and chemical properties.

生物活性

2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one (CAS No. 58133-99-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of chromenones, characterized by a chromene ring system. Its structure can be represented as follows:

- Chemical Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of interest include:

- Anticancer Activity

- Antioxidant Properties

- Antimicrobial Effects

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines.

Case Study: Inhibition of A549 Lung Cancer Cells

A study assessed the compound's effects on A549 human lung cancer cells. The results showed:

- IC50 Value : Approximately 9 µM

- Mechanism : Induction of apoptosis and cell cycle arrest through the activation of caspases.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models.

Research Findings:

- DPPH Assay : Demonstrated a significant decrease in DPPH radical levels.

- Hydroxyl Radical Scavenging : Showed effective inhibition in hydroxyl radical-induced damage.

Antimicrobial Effects

In addition to anticancer activity, this compound has shown antimicrobial properties against various pathogens.

Study Results:

A series of tests against bacterial strains yielded:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

- Notable activity against Gram-positive bacteria such as Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.

- Reactive Oxygen Species (ROS) Modulation : Reduction in ROS levels contributing to cytoprotection.

Data Summary Table

| Biological Activity | IC50/MIC Values | Mechanism |

|---|---|---|

| Anticancer (A549) | 9 µM | Apoptosis induction |

| Antioxidant | - | Free radical scavenging |

| Antimicrobial | 32 - 128 µg/mL | Bacterial growth inhibition |

属性

IUPAC Name |

2,2-dimethyl-7,8-dihydro-6H-chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKJMQVLWKCZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469570 | |

| Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58133-99-6 | |

| Record name | 2,2-Dimethyl-2,6,7,8-tetrahydro-5H-1-benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。